1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one
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Overview
Description
1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one is a complex organic compound that belongs to the class of quinoxaline derivatives. . The unique structure of this compound, which includes a quinoxaline ring and a sulfanyl group, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one typically involves the alkylation of 3-phenylquinoxalin-2(1H)-one using 1,3-dibromopropane as an alkylating agent in the presence of sodium hydroxide and tetra-n-butylammonium bromide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one involves its interaction with specific molecular targets. The quinoxaline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one can be compared with other quinoxaline derivatives, such as:
3-Phenylquinoxalin-2(1H)-one: Lacks the sulfanyl group, which may result in different biological activities.
1,4-Bis(3-phenylquinoxalin-2-yl)benzene: . The presence of the sulfanyl group in this compound makes it unique and may contribute to its distinct biological and chemical properties.
Biological Activity
1-Phenyl-3-[(3-phenylquinoxalin-2-yl)sulfanyl]propan-1-one is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its synthesis, biological properties, structure-activity relationships, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of phenylquinoxaline derivatives with various alkylating agents. The process often employs triethylamine as a base in an alcohol solvent, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high yield.
Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, methyl derivatives showed IC50 values in the low micromolar range against various cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT116 | 1.9 |
Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates | MCF7 | 2.3 |
Doxorubicin (control) | HCT116 | 3.23 |
These results suggest that the compound's structural features contribute to its cytotoxic effects, making it a candidate for further development as an anticancer agent .
Antiviral Activity
In addition to its anticancer properties, certain quinoxaline derivatives have shown antiviral activity, particularly against Tobacco Mosaic Virus (TMV). The effective concentration (EC50) values for some derivatives were reported as follows:
Compound | EC50 (mg/mL) |
---|---|
Quinoxaline derivative A | 287.1 |
Quinoxaline derivative B | 157.6 |
Quinoxaline derivative C | 133.0 |
Ningnanmycin (control) | 356.3 |
These findings indicate that modifications to the quinoxaline structure can enhance antiviral efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Quinoxaline Core : The presence of the quinoxaline moiety is crucial for biological activity.
- Sulfanyl Group : The sulfanyl group enhances reactivity and may contribute to interactions with biological targets.
- Phenyl Substituents : The phenyl groups increase lipophilicity and may facilitate membrane penetration.
Case Studies
Several studies have explored the biological effects of related compounds:
- Anticancer Study : A study on N-Alkyl derivatives demonstrated potent anticancer activity with IC50 values lower than traditional chemotherapeutics .
- Antiviral Study : Research indicated that certain derivatives exhibited significant protective effects against viral infections, suggesting potential therapeutic applications in virology .
Properties
Molecular Formula |
C23H18N2OS |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1-phenyl-3-(3-phenylquinoxalin-2-yl)sulfanylpropan-1-one |
InChI |
InChI=1S/C23H18N2OS/c26-21(17-9-3-1-4-10-17)15-16-27-23-22(18-11-5-2-6-12-18)24-19-13-7-8-14-20(19)25-23/h1-14H,15-16H2 |
InChI Key |
HPZNITRDGINFHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2SCCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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